3-Methylbenzylpiperazine

Description

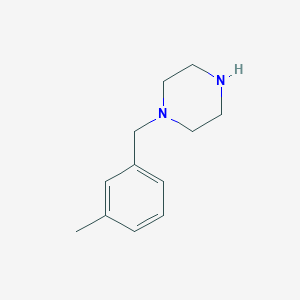

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEOTZPEMDQENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201291 | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-48-2 | |

| Record name | 1-(3-Methylbenzyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methylbenzyl)piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX9B7MME2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methylbenzyl Piperazine

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The synthesis of piperazine derivatives is a well-established field, with numerous methodologies developed to access this important heterocyclic motif. These methods can be broadly categorized into general routes for substituted piperazines and more specific approaches tailored for benzyl-substituted analogs.

General Synthetic Routes to Substituted Piperazines

The piperazine ring is a common feature in many biologically active compounds, making its synthesis a key focus in drug discovery. tandfonline.com General strategies for creating substituted piperazines often involve the cyclization of appropriate precursors. For instance, α-amino acids can serve as starting materials to produce enantiomerically pure 2-substituted piperazines in a four-step process. rsc.org A key step in this route is an aza-Michael addition. rsc.org Another versatile method is the palladium-catalyzed cyclization of propargyl carbonates with diamine components, which offers high yields and control over the final structure. acs.org

Other notable approaches include:

Reductive amination: This involves the reaction of a dicarbonyl compound with a diamine, followed by reduction.

From α-amino acids: Chiral α-amino acids can be converted to enantiomerically pure 3-substituted piperazines through a one-pot procedure involving an Ugi four-component reaction. rsc.orgrsc.org

Palladium-catalyzed amination: Aryl chlorides can be reacted with piperazine under aerobic conditions using a palladium catalyst to produce arylpiperazines. organic-chemistry.org

Ring-opening cyclization: N-activated aziridines can react with anilines and propargyl carbonates in a one-pot, three-component reaction to form highly substituted piperazines with excellent stereoselectivity. acs.orgfigshare.com

Specific Approaches for Benzyl-Substituted Piperazines

The introduction of a benzyl (B1604629) group onto the piperazine core is a common strategy in medicinal chemistry. The benzyl group can serve as a protective group that is easily removable by hydrogenolysis, facilitating the synthesis of monosubstituted or unsymmetrically disubstituted piperazines. orgsyn.org

A primary method for synthesizing 1-benzylpiperazine (B3395278) involves the direct reaction of piperazine with benzyl chloride. orgsyn.org This reaction can be optimized to favor the formation of the mono-substituted product. For instance, reacting piperazine monohydrochloride with benzyl chloride is a common approach. europa.eu A modification of this method, starting with piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate, has been shown to be a simple and effective way to produce 1-benzylpiperazine dihydrochloride in high yield, free from the disubstituted by-product. orgsyn.org

Precursors and Reagents Utilized in 1-(3-Methylbenzyl)piperazine Synthesis

The synthesis of 1-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with a 3-methylbenzyl halide. A common and direct method is the sequential alkylation of piperazine. This process begins with the monosubstitution of piperazine with 3-methylbenzyl chloride in a polar aprotic solvent, such as dimethylformamide (DMF).

| Precursor/Reagent | Role in Synthesis |

| Piperazine | The core heterocyclic structure. |

| 3-Methylbenzyl chloride | The source of the 3-methylbenzyl group. |

| Dimethylformamide (DMF) | A common polar aprotic solvent for the reaction. |

| Potassium carbonate (K₂CO₃) | Used as a base in subsequent alkylation steps if a second, different substituent is to be added. |

Table 1: Key Precursors and Reagents for 1-(3-Methylbenzyl)piperazine Synthesis

By-products and Impurities in 1-(3-Methylbenzyl)piperazine Synthesis

During the synthesis of monosubstituted piperazines like 1-(3-methylbenzyl)piperazine, the formation of by-products and impurities is a significant consideration. These can arise from various side reactions, with the formation of disubstituted piperazines being a primary concern.

Formation of 1,4-Dibenzylpiperazine (B181160) (DBZP) as a Side Product

A common impurity in the synthesis of 1-benzylpiperazine and its derivatives is 1,4-dibenzylpiperazine (DBZP). europa.euresearchgate.netcaymanchem.com This by-product is formed when a second molecule of the benzylating agent reacts with the remaining nitrogen atom of the monosubstituted piperazine. The formation of this symmetrically disubstituted by-product can be minimized by carefully controlling the molar ratios of the reactants. mdpi.com While often easily removable through purification steps like recrystallization, traces of DBZP may persist in the final product. mdpi.com

Advanced Synthetic Strategies and Optimization for 1-(3-Methylbenzyl)piperazine

To improve the efficiency and yield of 1-(3-methylbenzyl)piperazine synthesis, advanced strategies and optimization techniques are employed. For industrial-scale production, continuous-flow reactors and the use of phase-transfer catalysts can enhance yields to over 85% and reduce chemical waste.

Microwave-assisted synthesis has also emerged as a powerful tool. The use of microwave irradiation can significantly increase reaction rates and yields, while also reducing the formation of side products like 1,4-dibenzylpiperazine. unodc.org

Furthermore, the development of novel catalytic systems continues to provide more efficient and selective routes to substituted piperazines. For instance, palladium-catalyzed reactions under aerobic conditions offer an eco-friendly and cost-effective method for producing these valuable compounds. organic-chemistry.org

Pharmacological Mechanisms of Action of 1 3 Methylbenzyl Piperazine

Neurotransmitter System Modulation

The primary pharmacological effects of piperazine (B1678402) derivatives stem from their ability to alter the dynamics of key neurotransmitters, namely dopamine (B1211576), serotonin (B10506), and noradrenaline. encyclopedia.pubresearchgate.net These compounds are known to be stimulant in nature due to their influence on dopaminergic, noradrenergic, and serotoninergic pathways in the brain. nih.gov

Piperazine derivatives increase the extracellular concentrations of dopamine, serotonin, and noradrenaline through two main processes: the inhibition of monoamine reuptake and the promotion of monoamine release. encyclopedia.pub

Piperazine derivatives can act as monoamine reuptake inhibitors by targeting the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft. encyclopedia.pub These transporters include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). encyclopedia.pub By inhibiting the function of these transporters, the duration and intensity of neurotransmitter signaling are increased.

Research into various piperazine derivatives has demonstrated their potential as potent monoamine reuptake inhibitors. researchgate.netbiomolther.org The specific structure of the derivative, including the nature and position of substituents on the phenyl and piperazine rings, significantly influences its affinity and selectivity for DAT, SERT, and NET. biomolther.orgkoreascience.kr For instance, studies on 1,5-disubstituted tetrazole-piperazines have shown that alterations in linker and spacer lengths between the core rings can enhance the potency of serotonin reuptake inhibition. biomolther.org This structure-activity relationship allows for the design of derivatives with varying profiles, from triple reuptake inhibitors to those selective for a single transporter. koreascience.krnih.gov

| Structural Modification | Observed Effect on Reuptake Inhibition | Reference |

|---|---|---|

| Alteration of linker and spacer lengths in tetrazole-piperazines | Increased potency for serotonin reuptake inhibition (SERT) | biomolther.org |

| Presence of biphenyl (B1667301) or diphenyl groups on 4-benzylpiperidine (B145979) carboxamides | Critical in determining selectivity toward SERT and the dopamine transporter (DAT), respectively | nih.gov |

| Presence of a 2-naphthyl ring on 4-benzylpiperidine carboxamides | Higher degree of inhibition on the norepinephrine transporter (NET) and SERT compared to a 1-naphthyl ring | nih.gov |

In addition to reuptake inhibition, many piperazine derivatives function as monoamine releasing agents (MRAs). wikipedia.org This mechanism involves the drugs being taken up into the presynaptic neuron via monoamine transporters. wikipedia.org Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of the transporters, causing an efflux of dopamine, serotonin, and/or norepinephrine from the neuron into the synapse. researchgate.netwikipedia.org This action is distinct from normal, action-potential-driven neurotransmitter release. wikipedia.org

The specific monoamine release profile can vary significantly between different piperazine analogues. For example, 1-benzylpiperazine (B3395278) (BZP), the parent compound of 1-(3-Methylbenzyl)piperazine, is a selective releaser of dopamine. rti.org In contrast, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a selective releaser of serotonin. rti.org The co-administration of BZP and TFMPP produces marked elevations in both dopamine and serotonin, an effect that mirrors the neurochemical action of MDMA. rti.orgnih.gov This suggests that individual piperazine derivatives can have preferential effects on specific monoamine systems.

Many piperazine derivatives exhibit significant activity at serotonin receptors, particularly the 5-HT2 subtype. mdpi.com The compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP), for instance, is a known agonist at 5-HT2C and 5-HT2B receptors. nih.govfrontiersin.org This agonism at 5-HT2C receptors is thought to mediate some of the anxiogenic effects observed with mCPP. frontiersin.org The specific conformation of the molecule plays a crucial role in determining its functional activity; studies suggest that a co-planar orientation between the piperazine and phenyl rings is associated with 5-HT2C receptor activation (agonism), while other conformations may lead to antagonism. nih.gov

Interestingly, the effects of some piperazine derivatives can be tissue-dependent. For example, mCPP and TFMPP act as agonists at central serotonin receptors but have been found to be potent antagonists of serotonin-induced contraction in peripheral vascular tissue, highlighting a complex pharmacological profile. nih.gov

| Compound | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)piperazine (mCPP) | 5-HT2C / 5-HT2B | Agonist | nih.govfrontiersin.org |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1 / 5-HT2 | Strong binding affinity | mdpi.com |

| 1-(3-chlorophenyl)piperazine (mCPP) | Peripheral Serotonin Receptors (Rat Jugular Vein) | Antagonist | nih.gov |

| 1-(2-methoxyphenyl)piperazine (oMPP) | 5-HT2C | Predicted Antagonist | nih.gov |

| 1-(3-methoxyphenyl)piperazine (mMPP) | 5-HT2C | Predicted Agonist | nih.gov |

The interaction of piperazine derivatives with the adrenergic system can be both indirect and direct. The release of monoamines, particularly norepinephrine, leads to the indirect activation of postsynaptic α- and β-adrenergic receptors. researchgate.net This mechanism contributes significantly to the stimulant effects of these compounds.

Modulation of Neuronal Activity

1-(3-Methylbenzyl)piperazine is understood to exert its effects by modulating the activity of the central and autonomic nervous systems. medchemexpress.commedchemexpress.com Like other piperazine derivatives, its primary mechanism involves the potentiation of central neurotransmission of dopamine, serotonin, and noradrenaline. scispace.com The parent compound of this class, piperazine, acts as a GABA receptor agonist, which leads to hyperpolarization of nerve endings. drugbank.com

Studies on the closely related compound Benzylpiperazine (BZP) show that it primarily binds to monoamine transporters, with a preference for the dopamine transporter (DAT) over the serotonin transporter (SERT). nih.gov This action increases the extracellular concentrations of these neurotransmitters. Functional magnetic resonance imaging (fMRI) studies conducted on humans who have taken BZP revealed an increase in neural activation in the dorsal striatum, a region of the brain associated with motor control and reward. researchgate.net This suggests that the compound recruits additional compensatory neural resources to maintain cognitive performance during executive function tasks. researchgate.net

Central Nervous System (CNS) Effects

The principal effect of 1-(3-Methylbenzyl)piperazine on the central nervous system is stimulation. wikipedia.org As a derivative of Benzylpiperazine (BZP), its effects are reported to be very similar to, albeit slightly weaker than, those of BZP. wikipedia.org CNS stimulants as a class work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. drugs.com This leads to increased energy, alertness, and attention, along with elevations in blood pressure, heart rate, and respiration. drugs.com

The stimulant properties of piperazine derivatives like 1-(3-Methylbenzyl)piperazine are primarily attributed to their ability to increase synaptic levels of dopamine and serotonin, producing effects that have drawn comparisons to known psychostimulants. scispace.comresearchgate.net

Comparative Analysis with Amphetamine and MDMA

The pharmacological effects of 1-(3-Methylbenzyl)piperazine and its parent compound BZP are frequently compared to those of amphetamine and 3,4-methylenedioxymethamphetamine (MDMA).

Amphetamine: BZP is reported to have approximately 10% of the potency of d-amphetamine. europa.eu Other sources suggest it is about 10 to 20 times less potent than amphetamine in producing its stimulant effects. justice.gov Despite the difference in potency, the risks associated with BZP abuse are considered similar to those of amphetamine. justice.gov Animal studies have revealed more similarities than differences in the behavioral patterns induced by BZP and methamphetamine, supporting the view that they share commonalities in their neurochemical effects. researchgate.net Repeated exposure to BZP in animal models has been shown to produce cross-sensitization to methamphetamine. nih.gov

MDMA: Piperazine derivatives are often found in tablets sold as MDMA or are promoted as alternatives. scispace.comjustice.gov While there are some overlapping subjective effects, the mechanisms differ. BZP primarily acts as a dopamine-releasing agent, whereas other derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) act more directly as serotonin agonists. scispace.com In animal studies, BZP produced stimulant-like effects, distinguishing it from the more hallucinogen-like profiles of some other piperazines. nih.gov Furthermore, while the combination of BZP and TFMPP can mimic the dual dopamine and serotonin release of MDMA, there are significant differences in their effects on motor activity. researchgate.net

Behavioral Pharmacology in Animal Models

Animal models have been instrumental in characterizing the specific behavioral effects of benzylpiperazine derivatives, providing insight into their impact on locomotion, anxiety, and memory.

Studies in mice have demonstrated that benzylpiperazine derivatives can significantly alter locomotor activity. The parent compound, BZP, produces a dose-dependent increase in locomotor activity. nih.govnih.gov This hyperactivity is a characteristic effect of its psychostimulant properties. nih.gov

In contrast, other piperazine derivatives show markedly different effects. Phenylpiperazines, such as m-CPP and TFMPP, as well as the BZP analogue 1-(3-methoxybenzyl)piperazine (B1595413) (m-MeO-BZP), have been found to decrease locomotor activity in mice. nih.govnih.govnih.gov These findings highlight how small modifications to the chemical structure can lead to divergent behavioral outcomes.

| Compound | Effect on Locomotor Activity | Source |

|---|---|---|

| l-benzylpiperazine (BZP) | Dose-dependent increase | nih.govnih.gov |

| 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) | Decrease | nih.gov |

| trifluoromethylphenyl-piperazine (TFMPP) | Decrease | nih.govnih.govnih.gov |

| m-chlorophenylpiperazine (m-CPP) | Decrease | nih.govnih.govnih.gov |

A wide variety of piperazine analogues have been investigated for their potential to modulate anxiety. Several studies suggest that certain derivatives possess anxiolytic-like (anxiety-reducing) properties. silae.it These effects are often linked to the serotonergic system, particularly through the activation of 5-HT1A receptors. nih.govcdnsciencepub.comufg.br Research on some novel arylpiperazine derivatives confirmed anxiolytic effects in the elevated plus-maze test, an effect that was reversed by a selective 5-HT1A antagonist, suggesting direct participation of these receptors. nih.gov

However, not all piperazine derivatives exhibit anxiolytic effects. In a study evaluating BZP and its analogues, the compounds were found to have anxiogenic (anxiety-producing) effects in mice. nih.govbohrium.comresearchgate.net This indicates that the behavioral effects of this class of compounds can be complex and may vary significantly between different derivatives.

Research using animal models suggests that benzylpiperazine derivatives may have the potential to modulate cognitive processes, specifically memory. In a study utilizing the passive avoidance test in mice, the administration of BZP was shown to enhance both the acquisition and consolidation of memory. nih.govbohrium.comresearchgate.net

Furthermore, its metabolite N-benzylethylenediamine (BEDA) also enhanced memory acquisition and consolidation, while the related analogue N,N'-dibenzylpiperazine (DBZP) was found to enhance only the acquisition phase of memory. nih.govbohrium.comresearchgate.net These findings suggest that compounds within the benzylpiperazine family can influence memory processes, although the specific effects may differ between individual substances.

| Compound | Effect on Memory Acquisition | Effect on Memory Consolidation | Source |

|---|---|---|---|

| N-benzylpiperazine (BZP) | Enhancement | Enhancement | nih.govbohrium.comresearchgate.net |

| N-benzylethylenediamine (BEDA) | Enhancement | Enhancement | nih.govbohrium.comresearchgate.net |

| N,N'-dibenzylpiperazine (DBZP) | Enhancement | No effect | nih.govbohrium.comresearchgate.net |

Autonomic Nervous System and Cardiovascular System Effects

1-(3-Methylbenzyl)piperazine, a derivative of benzylpiperazine, exerts notable effects on the autonomic nervous system and, consequently, the cardiovascular system. medchemexpress.com While detailed research specifically elucidating the complete pharmacological profile of 1-(3-Methylbenzyl)piperazine is not extensively documented in publicly available scientific literature, its structural relationship to benzylpiperazine (BZP) and other piperazine derivatives allows for an informed understanding of its likely effects. The parent compound, piperazine, and its derivatives are known to influence autonomic and cardiovascular functions, including blood pressure and smooth muscle activity. nih.gov

Impact on Blood Pressure and Smooth Muscle Function

The influence of 1-(3-Methylbenzyl)piperazine on blood pressure and smooth muscle is believed to be consistent with the general effects observed with other piperazine compounds. Studies on the parent compound, piperazine, have demonstrated a direct action on smooth muscle tissues. Specifically, piperazine has been shown to increase the tone and produce a dose-dependent contraction of isolated smooth muscle. nih.gov This effect is noteworthy as it suggests a potential mechanism for alterations in vascular resistance and, subsequently, blood pressure.

While direct studies on 1-(3-Methylbenzyl)piperazine's effect on blood pressure are scarce, research on related compounds provides insight. For instance, the intravenous administration of piperazine in animal models has been observed to produce a transient decrease in both heart rate and blood pressure, which is then followed by an increase. nih.gov This biphasic response suggests a complex interaction with autonomic control mechanisms. The initial hypotensive and bradycardic effects may be attributed to a vagal-like action, while the subsequent pressor and tachycardic effects are likely due to sympathomimetic activity.

The table below summarizes the observed effects of the parent compound, piperazine, on smooth muscle and blood pressure, which may be indicative of the potential actions of 1-(3-Methylbenzyl)piperazine.

| Parameter | Observed Effect of Piperazine | Potential Implication for 1-(3-Methylbenzyl)piperazine |

| Isolated Smooth Muscle Tone | Increased, dose-dependent contraction nih.gov | Potential for vasoconstriction and increased peripheral resistance. |

| Blood Pressure (in vivo) | Initial transient decrease followed by an increase nih.gov | Complex effects on blood pressure regulation are possible. |

Cardiovascular System Alterations (e.g., Tachycardia, Hypertension)

The sympathomimetic properties of piperazine derivatives are a key factor in their cardiovascular effects, which commonly include tachycardia (increased heart rate) and hypertension (elevated blood pressure). nih.govnih.gov These effects are primarily attributed to the interaction of these compounds with the adrenergic system, leading to an increase in the release or a decrease in the reuptake of catecholamines like norepinephrine. researchgate.net

Clinical and preclinical studies of benzylpiperazine (BZP), a closely related compound, have consistently demonstrated its stimulant effects on the cardiovascular system. In human volunteers, BZP has been shown to significantly increase both pulse rate and blood pressure (systolic and diastolic). europa.eunih.gov The toxicity associated with piperazine derivatives often manifests as excessive sympathomimetic stimulation, with palpitations being a commonly reported symptom. researchgate.netresearchgate.net

The potential for 1-(3-Methylbenzyl)piperazine to induce tachycardia and hypertension is therefore high, based on the established profile of its chemical class. The table below outlines the cardiovascular alterations observed with the related compound, Benzylpiperazine (BZP), providing a likely parallel for the effects of 1-(3-Methylbenzyl)piperazine.

| Cardiovascular Parameter | Observed Effect of Benzylpiperazine (BZP) | Potential Implication for 1-(3-Methylbenzyl)piperazine |

| Heart Rate | Increased (Tachycardia) europa.eunih.gov | A similar increase in heart rate is expected. |

| Blood Pressure | Increased (Hypertension) europa.eunih.gov | A similar increase in systolic and diastolic blood pressure is likely. |

| General Sympathomimetic Effects | Palpitations researchgate.net | Potential for similar subjective cardiovascular symptoms. |

Metabolism and Pharmacokinetics of 1 3 Methylbenzyl Piperazine

In Vitro Metabolic Studies

In vitro studies using systems such as human liver microsomes are instrumental in identifying the primary enzymes and metabolic pathways involved in the biotransformation of a compound.

Role of Cytochrome P450 Enzymes in Piperazine (B1678402) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst of Phase I metabolic reactions. For piperazine-containing compounds, several CYP isozymes have been identified as key players in their metabolism. Studies on various arylpiperazine derivatives have consistently shown the involvement of CYP3A4 and CYP2D6. researchgate.netnih.gov Specifically, CYP3A4 is often responsible for the initial N-dealkylation of many piperazine derivatives. researchgate.netnih.gov Following this, the resulting piperazine metabolite is frequently a substrate for CYP2D6, which catalyzes subsequent oxidative reactions like hydroxylation. nih.gov Other isoforms, such as CYP1A2 and CYP2C19, have also been implicated in the metabolism of certain piperazine compounds, highlighting the multi-enzyme nature of their biotransformation.

Based on the metabolism of the closely related compound N-benzylpiperazine (BZP), it is anticipated that CYP2D6 and CYP3A4 are the primary enzymes involved in the metabolism of 1-(3-Methylbenzyl)piperazine.

| Enzyme Family | Specific Isozyme | Role in Piperazine Metabolism |

| Cytochrome P450 | CYP3A4 | N-dealkylation |

| CYP2D6 | Aromatic and Aliphatic Hydroxylation | |

| CYP1A2 | Contributes to overall metabolism | |

| CYP2C19 | Contributes to overall metabolism |

Phase I Metabolic Pathways (e.g., Hydroxylation, N-Demethylation, Reduction)

Phase I metabolism introduces or exposes functional groups on the parent compound, typically making it more water-soluble and preparing it for Phase II conjugation. For 1-(3-Methylbenzyl)piperazine, the primary expected Phase I pathways are hydroxylation and N-dealkylation.

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group. For 1-(3-Methylbenzyl)piperazine, hydroxylation can occur on the aromatic ring of the methylbenzyl group or potentially on the piperazine ring itself. Studies on N-benzylpiperazine have identified 3-hydroxy and 4-hydroxy metabolites as major products, suggesting that aromatic hydroxylation is a significant pathway. nih.gov

N-Dealkylation: This reaction involves the removal of an alkyl or arylalkyl group from a nitrogen atom. semanticscholar.orgmdpi.com In the case of 1-(3-Methylbenzyl)piperazine, this would involve the cleavage of the bond between the piperazine ring nitrogen and the methylbenzyl group. This process is often catalyzed by CYP3A4 for arylpiperazine derivatives. researchgate.netnih.gov The mechanism proceeds through an unstable hydroxylated intermediate that spontaneously breaks down to yield the dealkylated metabolite and an aldehyde. semanticscholar.orgnih.gov

| Metabolic Reaction | Description | Potential Site on 1-(3-Methylbenzyl)piperazine |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene (B151609) ring. | Benzyl (B1604629) ring |

| Aliphatic Hydroxylation | Addition of a hydroxyl group to the methyl group. | Methyl group on the benzyl ring |

| N-Dealkylation | Cleavage of the bond between the benzyl group and the piperazine nitrogen. | Piperazine nitrogen |

Reactive Metabolite Formation and Detoxification Pathways

During metabolic activation, some compounds can be converted into chemically reactive metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. washington.edu For some piperazine-containing drugs, the formation of reactive iminium or quinone-imine intermediates has been observed. preprints.org

A primary detoxification pathway for reactive metabolites is conjugation with glutathione (B108866) (GSH), a tripeptide nucleophile present in high concentrations within cells. washington.edu This reaction, often catalyzed by glutathione S-transferases (GSTs), neutralizes the reactive electrophile, forming a stable, water-soluble conjugate that can be readily excreted. washington.eduprinceton.edu The detection of GSH conjugates in in vitro systems is a strong indicator of reactive metabolite formation. washington.edu For instance, studies on the piperazine-containing drug dubermatinib identified GSH conjugates, confirming the formation of reactive intermediates. preprints.org It is plausible that the metabolism of 1-(3-Methylbenzyl)piperazine could also generate reactive species that are subsequently detoxified via GSH conjugation. nih.gov

In Vivo Metabolic Pathways and Metabolite Identification

In vivo studies in animal models and humans provide a comprehensive picture of a drug's metabolic fate, including the identification of major circulating and excreted metabolites.

Major Metabolites of Benzylpiperazine Derivatives

While specific in vivo data for 1-(3-Methylbenzyl)piperazine is not available, the metabolic profile of N-benzylpiperazine (BZP) serves as a valuable reference. Following oral administration in humans, the major metabolites of BZP identified in plasma and urine are 3-hydroxy-BZP and 4-hydroxy-BZP. nih.gov This indicates that aromatic hydroxylation is a dominant metabolic pathway in vivo. These hydroxylated metabolites are then likely to undergo Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate their excretion.

Based on this, the predicted major in vivo metabolites of 1-(3-Methylbenzyl)piperazine would be hydroxylated derivatives of the methylbenzyl moiety, followed by N-dealkylation products.

| Parent Compound | Predicted Major Metabolites | Metabolic Pathway |

| 1-(3-Methylbenzyl)piperazine | Hydroxy-1-(3-methylbenzyl)piperazine isomers | Aromatic Hydroxylation |

| 1-(3-Hydroxymethylbenzyl)piperazine | Aliphatic Hydroxylation | |

| Piperazine | N-Dealkylation |

Excretion Routes and Metabolite Conjugation (e.g., Glucuronidation, Sulfation)

The excretion of 1-(3-Methylbenzyl)piperazine and its metabolites primarily occurs via the kidneys into the urine. nih.gov Following biotransformation, the resulting metabolites, which are more polar than the parent compound, undergo conjugation reactions to further increase their water solubility and facilitate their elimination from the body. nih.govartmolecule.fr This is a critical step in the detoxification process. artmolecule.frnih.gov

The principal conjugation pathways for piperazine derivatives are glucuronidation and sulfation. nih.goveuropa.eu In these Phase II metabolic reactions, hydrophilic groups are attached to the metabolites. artmolecule.fr

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to the metabolites. nih.govwashington.edu For piperazine derivatives, hydroxylated metabolites are common substrates for this pathway. europa.eu Studies on the related compound BZP in rats have shown that a significant portion of its main metabolite, p-hydroxy-BZP, is excreted as a glucuronide conjugate. nih.gov Approximately 50% of this metabolite appears in the urine in its conjugated form. nih.gov

Sulfation: This is another important conjugation reaction where a sulfonate group is added to the metabolites, a reaction catalyzed by sulfotransferases. uomus.edu.iq Hydroxy metabolites of piperazines can be excreted as sulfate (B86663) conjugates. europa.eunih.gov In many cases, glucuronidation and sulfation are competing pathways. uomus.edu.iq

Research on BZP in rats provides specific insights into the excretion profile. A significant portion of the administered dose is eliminated as metabolites. nih.gov The parent drug, BZP, was found to be excreted unchanged in the urine at about 6.7% of the dose within 36 hours, while its hydroxylated metabolites accounted for a much larger fraction. nih.gov

| Compound | Cumulative Amount Excreted (% of Dose) | Time to Excretion |

|---|---|---|

| p-Hydroxy-BZP | ~25% | ~36 hours |

| m-Hydroxy-BZP | ~2% | 48 hours |

| Unchanged BZP | ~6.7% | ~36 hours |

Toxicokinetics and Elimination Half-Life Considerations

Toxicokinetics examines the relationship between the exposure to a compound and its subsequent absorption, distribution, metabolism, and excretion over time. For piperazine derivatives, absorption after oral administration is relatively rapid, with peak plasma concentrations generally reached within 60 to 90 minutes. nih.gov

The elimination half-life (t½)—the time it takes for the plasma concentration of a drug to decrease by half—is a key parameter in understanding how long the substance remains in the body. Human studies on related piperazine compounds indicate relatively short elimination half-lives. europa.eunih.gov For 1-Benzylpiperazine (BZP), the elimination half-life in healthy human participants was determined to be 5.5 hours. nih.gov For another derivative, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), the elimination half-life ranges from 2.6 to 6.1 hours. europa.eu This suggests that 1-(3-Methylbenzyl)piperazine likely has a similarly short duration of action, with elimination being substantially complete within 24 to 48 hours. nih.gov

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 262 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 75 minutes |

| Elimination Half-Life (t½) | 5.5 hours |

| Clearance (Cl/F) | 99 L/h |

Inter-individual Differences in Metabolism due to Genetic Polymorphisms

Significant variability in how individuals metabolize drugs can be attributed to genetic factors. nih.gov The primary enzymes responsible for the initial (Phase I) metabolism of piperazine derivatives are the Cytochrome P450 (CYP) isoenzymes. nih.goveuropa.eu Specifically, the metabolism of BZP has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net

The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions (alleles) of this gene within the human population. nih.govnih.gov These genetic variations can result in the production of enzymes with varying levels of activity, from no activity to increased activity. nih.govmedscape.com This genetic variability is a major source of inter-individual differences in drug metabolism. researchgate.netresearchgate.net

Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype: nih.govmedscape.com

Poor Metabolizers (PMs): These individuals possess two non-functional alleles, leading to a significant deficiency in enzyme activity. nih.gov This can cause the parent drug to accumulate in the body. The frequency of this phenotype is around 6-10% in Caucasians but less than 1% in Asians. medscape.com

Intermediate Metabolizers (IMs): These individuals have reduced enzyme activity compared to extensive metabolizers. nih.gov

Extensive Metabolizers (EMs): This is considered the "normal" phenotype, where individuals have fully functional enzyme activity. nih.gov

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to extremely high enzyme activity and very rapid metabolism of substrate drugs. nih.govmedscape.com

Given that 1-(3-Methylbenzyl)piperazine is a derivative of BZP, its metabolism is also expected to be influenced by CYP2D6. researchgate.net Therefore, an individual's CYP2D6 genetic makeup could significantly affect the rate at which they metabolize 1-(3-Methylbenzyl)piperazine, influencing its pharmacokinetic profile and duration of effect. europa.euresearchgate.net

| Phenotype | Enzyme Activity Level | Genetic Basis |

|---|---|---|

| Poor Metabolizer (PM) | Absent or greatly reduced | Two non-functional alleles |

| Intermediate Metabolizer (IM) | Reduced | One non-functional and one reduced-function allele, or two reduced-function alleles |

| Extensive Metabolizer (EM) | Normal | Two functional alleles |

| Ultrarapid Metabolizer (UM) | Increased | Gene duplication leading to multiple copies of functional alleles |

Analytical Methodologies for 1 3 Methylbenzyl Piperazine in Research

Qualitative and Quantitative Analysis Techniques

Chromatographic methods coupled with various detectors are the cornerstone for the analysis of 1-(3-Methylbenzyl)piperazine and related compounds. These techniques offer the high resolution and specificity required for unambiguous identification and precise measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the qualitative analysis of 1-(3-Methylbenzyl)piperazine, also referred to as MeBP. unodc.org The method provides characteristic mass spectra that allow for the definitive identification of the compound. unodc.org In the analysis of piperazine (B1678402) derivatives, the mass spectrum of 1-(3-Methylbenzyl)piperazine would exhibit specific fragment ions, enabling its differentiation from other isomers and related substances. wikipedia.org GC-MS is frequently employed in forensic science to screen for piperazines in seized materials. researchgate.net While powerful for identification, derivatization may sometimes be necessary to improve the chromatographic properties of piperazine compounds. caymanchem.com

For quantitative analysis, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used and reliable method. unodc.org This technique is suitable for the quantification of piperazine derivatives in various samples. nih.gov HPLC-DAD offers good sensitivity and repeatability, although its specificity can be lower compared to mass spectrometry-based methods. caymanchem.com The DAD detector captures the UV-visible spectrum of the analyte as it elutes, which aids in peak identification and purity assessment. Optimization of HPLC conditions, such as mobile phase composition and pH, is critical for achieving the necessary separation from other compounds that may be present in the sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represents one of the most sensitive and selective methods for the analysis of 1-(3-Methylbenzyl)piperazine. This technique combines the powerful separation capabilities of liquid chromatography with the definitive identification provided by mass spectrometry. caymanchem.com LC-MS/MS is especially valuable for detecting trace amounts of the compound in complex biological matrices like plasma or urine. researchgate.net The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for highly specific quantification, making it a gold standard in toxicological and pharmacokinetic studies. caymanchem.commdpi.com

Chromatographic Conditions and Optimization

The successful separation and analysis of 1-(3-Methylbenzyl)piperazine depend heavily on the selection and optimization of chromatographic conditions.

For GC-MS analysis , typical conditions involve a capillary column such as a DB-5ms. medchemexpress.com The oven temperature is programmed to ramp up gradually to ensure the separation of various components. For example, an initial temperature of 100°C might be held for a minute, then increased at a rate of 12°C/min to 180°C, and further increased to a final temperature to elute all compounds. labchem.com.my

For LC-based methods (HPLC and LC-MS) , reversed-phase columns are commonly used. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. caymanchem.comresearchgate.netsigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to achieve optimal separation and peak shape within a reasonable analysis time. caymanchem.comjocpr.com Optimization involves adjusting parameters like mobile phase pH, gradient slope, column temperature, and flow rate to maximize resolution and sensitivity. researchgate.netsigmaaldrich.com

| Technique | Parameter | Typical Conditions |

|---|---|---|

| GC-MS | Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | |

| Injector Temperature | 250-280°C | |

| Oven Program | Initial temp 100°C, ramped to 200°C+ | |

| HPLC/LC-MS | Column | Reversed-phase C18 or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer | |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Detection | Diode Array (e.g., 200-300 nm) or Mass Spectrometer (ESI+) |

Method Validation Parameters: Linearity, Precision, Accuracy, and Limits of Quantification

Validation is a critical step to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters for the analysis of piperazine derivatives are well-documented in research.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. For piperazine analysis, methods typically show excellent linearity over a defined concentration range, with correlation coefficients (R²) greater than 0.99. jocpr.comresearchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (%RSD). For quantitative methods analyzing piperazines, intra- and inter-day precision values are generally below 5-10% RSD. nih.govjocpr.comresearchgate.net

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed through recovery studies in spiked samples. For piperazine derivatives, accuracy is typically demonstrated by recovery rates ranging from 80% to 110%. jocpr.comresearchgate.net

Limits of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. For highly sensitive methods like LC-MS, LOQs for piperazine derivatives can be in the low nanogram per milliliter (ng/mL) range. medchemexpress.com For HPLC-UV methods, the LOQ might be higher, in the parts per million (ppm) range, depending on the analyte's chromophore. jocpr.comjocpr.com

| Parameter | Technique | Typical Value / Range |

|---|---|---|

| Linearity (R²) | HPLC, LC-MS, GC-MS | > 0.99 |

| Precision (%RSD) | HPLC, LC-MS, GC-MS | < 10% |

| Accuracy (% Recovery) | HPLC, LC-MS, GC-MS | 80 - 110% |

| Limits of Quantification (LOQ) | LC-MS/MS | 0.5 - 5 ng/mL |

| HPLC-DAD | 0.1 - 1.0 µg/mL |

Applications in Biological Matrices and Forensic Analysis

The detection and quantification of 1-(3-methylbenzyl)piperazine (3-MeBP) and other related piperazine derivatives in biological specimens are critical in forensic toxicology and clinical analysis. Various analytical techniques have been developed to identify these substances in matrices such as urine, blood, and hair. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent and reliable methods employed for this purpose. mdpi.comsemanticscholar.org

In forensic investigations, urine is a common matrix for screening for piperazine derivatives. Studies have demonstrated the use of GC-MS for the detection of compounds like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in urine samples. semanticscholar.orgnih.gov These methods often involve a liquid-liquid extraction process, followed by derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) to enhance the volatility and chromatographic properties of the analytes. nih.govsemanticscholar.org For instance, a full scan GC-MS analysis was successfully used to screen for 33 designer drugs, including BZP, TFMPP, and 1-(3-chlorophenyl)piperazine (B195711) (mCPP), in MDMA-positive urine samples. nih.gov In one case study, urinary concentrations for BZP and TFMPP were found to range significantly, highlighting the variability in intake. nih.govresearchgate.net

Liquid chromatography coupled with mass spectrometry, particularly LC-electrospray ionization-MS (LC-ESI-MS), offers a sensitive and specific alternative for confirmation and quantification without the need for derivatization. nih.govresearchgate.net This technique has been validated for detecting piperazines and their metabolites in various biological fluids. mdpi.com The development of methods using techniques like microextraction in packed sorbent followed by liquid chromatography-diode array detection has also been explored for rapid screening in urine. researchgate.net

Hair analysis provides a longer detection window for drug use. A validated method using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established for the quantification of BZP in hair samples. researchgate.net This procedure involves extraction from a 20 mg hair sample and purification using mixed-mode solid-phase extraction before analysis. researchgate.net Such methods are invaluable for chronic exposure monitoring. The table below summarizes key findings from various studies on the analysis of benzylpiperazine derivatives in biological samples.

| Compound(s) | Matrix | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| BZP, TFMPP | Urine | GC-MS and LC-ESI-MS | Urinary concentrations ranged from 13.0 to 429.1 mg/L for BZP and 0.79 to 25.4 mg/L for TFMPP. | nih.gov |

| BZP, TFMPP, mCPP | Urine | GC-MS with PFPA derivatization | In 251 MDMA-positive samples, BZP was detected in 15%, TFMPP in 7%, and mCPP in 1%. | nih.gov |

| BZP | Hair | LC-MS/MS | Method validated over a range of 0.085 to 8.65 ng/mg. In 126 samples, 11% were positive with a mean concentration of 3.9 ng/mg. | researchgate.net |

| BZP, TFMPP and metabolites | Urine | GC-MS and LC-ESI-MS | LC-ESI-MS detection limits were 0.2 to 1 ng/ml in SIM mode, demonstrating high sensitivity. | researchgate.net |

| BZP, TFMPP, mCPP, MeOPP | Urine | Microextraction in packed sorbent and LC-DAD | Method was linear from 0.5 to 5 μg/mL with recoveries of about 70% for mCPP and TFMPP. | researchgate.net |

Spectrophotometric Differentiation of Isomers

A significant challenge in the forensic analysis of 1-(3-methylbenzyl)piperazine is its differentiation from its positional isomers, 1-(2-methylbenzyl)piperazine (B1329512) and 1-(4-methylbenzyl)piperazine. Standard mass spectrometry techniques may produce similar fragmentation patterns for these isomers, making unambiguous identification difficult. nih.gov

To address this, gas chromatography coupled with infrared detection (GC-IRD) has been shown to be a powerful tool. nih.govresearchgate.net While the mass spectra of the methylbenzylpiperazine (MBP) regioisomers have many common fragment ions, their vapor-phase infrared spectra are distinct. GC-IRD provides direct confirmatory data for the structural differentiation between the isomers based on unique IR absorption bands. nih.govauburn.edu This technique can clearly distinguish between the substitution patterns on the aromatic ring. researchgate.net

Perfluoroacylation of the piperazine nitrogen can sometimes provide differences in the relative abundance of some mass spectral fragment ions, but it does not typically alter the fundamental fragmentation pathway in a way that allows for definitive isomer discrimination by MS alone. nih.gov Therefore, the combination of mass spectra with vapor-phase IR spectra provides a more specific confirmation for each of the isomeric piperazines. nih.gov

The table below details the analytical approaches used to differentiate between isomers of substituted benzylpiperazines.

| Isomers | Analytical Technique | Principle of Differentiation | Reference |

|---|---|---|---|

| Methylbenzylpiperazine (MBP) regioisomers | Gas Chromatography-Infrared Detection (GC-IRD) | Provides distinct vapor-phase infrared spectra for each isomer, allowing for direct structural confirmation. | nih.gov |

| Trifluoromethylphenylpiperazine regioisomers | Gas Chromatography-Infrared Detection (GC-IRD) | Vapor-phase IR spectra clearly differentiate among the three trifluoromethylphenyl substitution patterns. | researchgate.net |

| Methylenedioxybenzylpiperazine isomers | Vapor-phase Infra-Red Spectrophotometry | The 2,3-isomer shows a unique single sharp absorption band at 1453 cm⁻¹, while the 3,4-isomer has a doublet at 1446 and 1489 cm⁻¹. | auburn.edu |

Structure Activity Relationship Sar and Structural Modifications for 1 3 Methylbenzyl Piperazine Analogs

General Principles of SAR for Piperazine (B1678402) Derivatives

The structure-activity relationship (SAR) for piperazine derivatives is fundamentally linked to the unique characteristics of the piperazine ring. This six-membered heterocycle, containing two nitrogen atoms at opposing positions (1 and 4), serves as a versatile scaffold in drug design. nih.govresearchgate.net The nitrogen atoms provide basicity and a high polar surface area, which can enhance water solubility, oral bioavailability, and create hydrogen bond acceptors and donors for target interaction. nih.govresearchgate.net

Key principles of SAR for this class of compounds include:

The Piperazine Core as a Scaffold : The piperazine ring is considered a "privileged structure" in drug discovery. nih.gov Its relatively rigid conformation allows it to correctly orient various substituents in three-dimensional space to interact with biological targets. researchgate.net Modifications often involve attaching different chemical groups to one or both of its nitrogen atoms.

Influence of Nitrogen Atoms : The two nitrogen atoms are crucial for the molecule's pharmacokinetic properties due to their appropriate pKa values, which contribute to increased water solubility and bioavailability. nih.gov The N-1 and N-4 positions are common sites for substitution, allowing for the introduction of diverse functional groups that can modulate pharmacological activity. nih.govresearchgate.net For instance, the N-4 nitrogen can act as a basic amine, while the N-1 nitrogen can be used to introduce hydrophobic groups or other heterocyclic rings. nih.gov

Impact of Substituents : The nature, size, shape, and electronic properties of substituents attached to the piperazine ring dramatically influence the compound's biological activity. researchgate.netyoutube.com These modifications can alter receptor binding affinity, selectivity, potency, and pharmacokinetic profiles. researchgate.netresearchgate.net For example, adding alkyl or aryl groups can change the molecule's lipophilicity, affecting its ability to cross cell membranes. youtube.comresearchgate.net

Influence of Substituents on Biological and Pharmacological Properties

Substitutions on the piperazine scaffold are a primary strategy for fine-tuning the pharmacological profile of its derivatives. The structural diversity achievable through these modifications allows for extensive exploration of chemical space to optimize interactions with biological targets. researchgate.net

Impact of Methylbenzyl Group on Activity

The 1-(3-Methylbenzyl)piperazine molecule is a derivative of benzylpiperazine (BZP). medchemexpress.com The benzyl (B1604629) group itself is a significant pharmacophore, and adding a methyl group to the phenyl ring, as in the case of 1-(3-Methylbenzyl)piperazine (MBZP), further modifies its properties.

The position of the methyl group on the phenyl ring is also critical. For instance, in studies of coumarin-piperazine derivatives, it was found that substituents at the ortho or meta positions of the phenyl ring on the piperazine moiety have a decisive effect on affinity for 5-HT1A receptors. nih.gov This suggests that the meta-position of the methyl group in 1-(3-Methylbenzyl)piperazine likely plays a specific role in its receptor binding profile.

Modifications to the Phenyl Group and Receptor Binding

Modifying the phenyl group of arylpiperazine derivatives is a well-established strategy for altering receptor binding affinity and selectivity. The position, number, and nature of substituents on the phenyl ring can lead to significant changes in pharmacological activity. nih.gov

Research on various piperazine-based compounds has demonstrated that:

Substituent Position : For certain coumarin-piperazine derivatives, substituents at the ortho or meta positions of the phenyl ring are crucial for affinity to 5-HT1A receptors, regardless of their chemical properties. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups : The introduction of electron-withdrawing groups (such as Cl, Br, or NO2) on the phenyl ring has been shown to enhance the antibacterial activity of some piperazine derivatives. nih.gov Conversely, electron-donating groups may reduce potency. nih.gov

Steric and Electronic Effects : In a series of N-arylpiperazine derivatives designed as D2/D3 receptor ligands, the presence of substituents on the phenyl ring did not significantly alter affinity. mdpi.com However, in other cases, alterations to the phenyl group, such as creating diarylmethylpiperazines, led to enhanced in vitro binding profiles for opioid receptors. ijrrjournal.com

Ring Replacement : Replacing the phenyl ring with other aromatic or heterocyclic systems is another common modification. However, in some series, replacing the phenyl ring with a heterocyclic moiety resulted in a significant reduction in activity. nih.gov

| Modification Type | Effect on Activity/Binding | Receptor/Target Example |

| Positional Isomerism | Substituents at ortho or meta positions on the phenyl ring decisively affect affinity. nih.gov | 5-HT1A Receptors |

| Electronic Properties | Electron-withdrawing groups (e.g., Cl, Br) can enhance antibacterial activity. nih.gov | Bacterial Targets |

| Bulky Groups | Replacing a single phenyl with a diarylmethyl group can enhance binding. ijrrjournal.com | Opioid Receptors |

| Ring Bioisosteres | Replacing the phenyl ring with a heterocyclic system can reduce activity. nih.gov | 5-HT1A Receptors |

Quantitative Structure-Activity Relationship (QSAR) Studies on Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For piperazine derivatives, 2D and 3D-QSAR models are developed to predict pharmacological properties and guide the design of new, more potent molecules. nih.govresearchgate.net

One study focused on developing a 3D-QSAR model for 2-((pyridin-3-yloxy)methyl)piperazine analogues using Comparative Molecular Field Analysis (CoMFA). The model revealed that electrostatic (66.14%) and steric (13.84%) contributions were significant for the anti-inflammatory activity of these compounds. nih.gov Such models generate contour plots that visualize regions where steric bulk or specific electrostatic charges would increase or decrease biological activity, providing a roadmap for structural modifications.

Another QSAR analysis of aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant models that identified key molecular descriptors influencing activity. researchgate.net For instance, descriptors related to atom-type counts, dipole moment, and shadow areas were found to influence serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake inhibition. researchgate.net These findings help in understanding the structural requirements for favorable drug-receptor interactions. researchgate.net

| QSAR Study Subject | Key Findings | Model Type | Reference |

| 2-((pyridin-3-yloxy)methyl)piperazines | Electrostatic (66.14%) and steric (13.84%) fields are major contributors to anti-inflammatory activity. | 3D-QSAR (CoMFA) | nih.gov |

| Aryl alkanol piperazines | Descriptors like dipole moment and molecular shadow influence 5-HT and NA reuptake inhibition. | 2D-QSAR | researchgate.net |

| Piperine analogs | Partial negative surface area and molecular shadow area are key descriptors for efflux pump inhibition. | QSAR | nih.gov |

Design of Novel Piperazine Derivatives with Modified Pharmacological Profiles

The insights gained from SAR and QSAR studies are directly applied to the rational design of novel piperazine derivatives with improved or entirely new pharmacological profiles. nih.gov Medicinal chemists use these principles to synthesize new compounds with enhanced potency, selectivity, and better pharmacokinetic properties. researchgate.netnih.gov

Examples of such design strategies include:

Moiety Replacement and Optimization : In the development of novel γ-secretase modulators for Alzheimer's disease, a lead piperazine compound was modified by replacing an imidazolylphenyl moiety with an oxazolylphenyl moiety. nih.gov Further optimization of a urea (B33335) group on the molecule significantly improved its metabolic stability in mouse microsomes while maintaining its activity and selectivity. nih.gov

Conformational Restriction : To create new dopamine (B1211576) D2/D3 receptor ligands, novel N-arylpiperazine derivatives were designed with conformational restrictions imposed on the flexible spacer groups. mdpi.com This strategy led to compounds with different binding modes and profiles of intrinsic efficacy. mdpi.com

Fragment-Based Design : In another approach, a privileged benzothiophenylpiperazine structure was used as a base moiety, which was then connected via a flexible chain to various aralkylpyrrolidine, piperidine, or other piperazine fragments to create multi-receptor ligands as potential antipsychotic agents. researchgate.net

These design efforts have led to the identification of orally available and brain-penetrant compounds with selective activity in preclinical models, demonstrating the power of iterative design based on SAR principles. nih.gov

Therapeutic Potential and Drug Development Implications

The versatility of the piperazine scaffold and the deep understanding of its SAR have positioned piperazine derivatives as promising candidates for a wide array of therapeutic applications. researchgate.net The ability to systematically modify their structure allows for the optimization of their activity against various diseases. researchgate.netresearchgate.net

The therapeutic potential spans multiple areas:

Central Nervous System Disorders : Piperazine derivatives are widely explored for treating psychiatric and neurological disorders. silae.it Structural optimization has led to the development of selective serotonin reuptake inhibitors (SSRIs) and antipsychotic agents with improved therapeutic profiles. researchgate.net

Antimicrobial Agents : The structural diversity of piperazine derivatives allows for the modulation of their properties to combat a wide range of pathogens, including bacteria, fungi, and parasites. researchgate.netresearchgate.net They are considered strong candidates for the development of next-generation antimicrobial agents, particularly against multidrug-resistant (MDR) pathogens. nih.gov

Anticancer Agents : A number of FDA-approved anticancer drugs contain a piperazine ring, making it an attractive scaffold for the development of new oncological therapies. researchgate.net SAR studies guide the design of piperazine derivatives that can act as potent and selective anticancer molecules. researchgate.net

The continuous exploration of SAR and QSAR for piperazine derivatives is crucial for overcoming challenges like drug resistance and toxicity, paving the way for the development of novel, safer, and more effective medicines. researchgate.net

Legal and Regulatory Aspects in Research and Control of 1 3 Methylbenzyl Piperazine

Classification and Control Status of Piperazine (B1678402) Derivatives

Piperazine derivatives are a group of synthetic compounds that have been identified on the illicit drug market, often as alternatives to drugs like ecstasy. nih.govresearchgate.net Many were initially investigated by pharmaceutical companies but never brought to market, earning them the description of 'failed pharmaceuticals'. unodc.orgdrugpolicyfacts.org Their legal status varies significantly by jurisdiction and by the specific chemical analogue.

While 1-(3-Methylbenzyl)piperazine itself is not explicitly scheduled under the United Nations Conventions on Psychotropic Substances, many of its parent compounds and related analogues are controlled in numerous countries. unodc.orgeuropa.eu The classification of these substances is often dynamic, responding to their emergence on the recreational drug market.

For instance, 1-benzylpiperazine (B3395278) (BZP), a primary member of this chemical family, is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use. texas.govnih.gov Similarly, the European Union implemented controls on BZP in 2008 following a risk assessment. unodc.orgeuropa.eu In the United Kingdom, a closely related compound, 1-(3-Methylphenyl)piperazine (mMPP), is classified as a Class C drug under the Misuse of Drugs Act 1971 and listed in Schedule 1 of the Misuse of Drugs Regulations 2001, indicating it is subject to the highest level of control. www.gov.uk

The legal status of piperazine derivatives is often determined by "analogue" or "generic" legislation, which aims to control entire families of structurally similar compounds, rather than scheduling them one by one. uga.eduwikipedia.org This approach is a response to the tactic of clandestine chemists who create slightly modified molecules to circumvent existing drug laws. uga.edu

Table 1: Control Status of Selected Piperazine Derivatives

| Compound | International Status (UN) | USA Status (CSA) | EU Status | UK Status |

| 1-Benzylpiperazine (BZP) | Not Scheduled europa.eu | Schedule I nih.gov | Controlled europa.eu | Class C, Schedule 1 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Not Scheduled unodc.org | Schedule I federalregister.gov | Not Uniformly Controlled | Class C, Schedule 1 |

| 1-(3-Chlorophenyl)piperazine (B195711) (mCPP) | Not Scheduled unodc.org | Not Scheduled Federally | Controlled in some nations gtfch.org | Class C, Schedule 1 |

| 1-(3-Methylphenyl)piperazine (mMPP) | Not Scheduled | Not Scheduled Federally | Not Uniformly Controlled | Class C, Schedule 1 www.gov.uk |

National and International Regulatory Frameworks

The regulation of NPS like 1-(3-Methylbenzyl)piperazine involves a multi-layered framework, from international bodies to national drug laws.

International Frameworks: At the international level, the primary instruments for drug control are the United Nations conventions, including the 1971 Convention on Psychotropic Substances. marshallcenter.org However, these conventions rely on a substance-by-substance scheduling process, which is often too slow to keep pace with the rapid emergence of NPS. marshallcenter.orgdrugsandalcohol.ie The World Health Organization (WHO) Expert Committee on Drug Dependence conducts reviews of substances to recommend their inclusion in the UN schedules, but this process can be lengthy. unodc.orgunodc.org While several piperazines have been reviewed, most are not under international control. unodc.orgdrugpolicyfacts.org

Regional and National Frameworks:

European Union: The EU has established an Early Warning System (EWS) to facilitate the rapid exchange of information on new psychoactive substances appearing on the market. marshallcenter.orgnih.gov This system allows for risk assessments and, if deemed necessary, the implementation of control measures across member states. unodc.orgnih.gov However, legislative responses are not fully harmonized, leading to different legal approaches and penalties across Europe. drugsandalcohol.ienih.gov Some countries have adopted generic or analogue legislation, while others rely on existing consumer safety or medicines laws to control NPS. drugsandalcohol.ieunodc.org A 2014 ruling by the Court of Justice of the European Union made it more difficult to prosecute NPS cases under medicines laws, stating that substances without beneficial health effects are not medicinal products. marshallcenter.orgunodc.org

United States: The U.S. primarily uses the Controlled Substances Act (CSA) to regulate drugs. The Drug Enforcement Administration (DEA) can use emergency scheduling powers to temporarily place a substance into Schedule I if it poses an imminent hazard to public safety. wikipedia.orgfederalregister.gov The Federal Analogue Act also allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I, but only if intended for human consumption. This approach has been used to prosecute cases involving various designer drugs.

Challenges in Control and Identification of New Psychoactive Substances (NPS)

Regulating and identifying NPS, including piperazine derivatives like 1-(3-Methylbenzyl)piperazine, presents significant challenges for authorities and forensic laboratories worldwide. nih.govauburn.edu

Speed and Scale of Emergence: The primary challenge is the sheer number and rapid turnover rate of NPS. sciex.jp As soon as one substance is identified and controlled, clandestine labs often produce a slightly modified, uncontrolled version to take its place. marshallcenter.orgdrugsandalcohol.ie This cat-and-mouse game strains the capacity of legislative and law enforcement systems. uga.edu

Circumventing Legislation: NPS producers are adept at exploiting legal loopholes. marshallcenter.org They often market products with disclaimers like "not for human consumption" to skirt legal controls. marshallcenter.org The constant modification of chemical structures is a deliberate strategy to stay one step ahead of the law. nih.gov

Forensic Identification Difficulties: Forensic laboratories face numerous hurdles in identifying NPS. Standard drug screening tests, such as immunoassays, are often designed for traditional drugs and may not detect novel compounds, leading to false negatives. clinicallab.comresearchgate.net Confirming the presence of a specific NPS requires sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govclinicallab.com However, these methods require reference standards for comparison, which may not be available or cost-effective for every new substance that emerges. clinicallab.comresearchgate.net The lack of established analytical data for new compounds makes their detection and structural elucidation a complex task for forensic chemists. nih.govsciex.jp

Table 2: Key Challenges in NPS Control and Identification

| Challenge Category | Specific Issues |

| Legislative & Regulatory | The slow pace of traditional drug scheduling. drugsandalcohol.ie Lack of legal harmonization between countries. nih.gov Exploitation of legal loopholes by producers (e.g., "not for human consumption" labels). marshallcenter.org |

| Market Dynamics | Rapid emergence of new substances weekly or monthly. sciex.jp Quick replacement of controlled substances with new, uncontrolled analogues. marshallcenter.org Global availability via the internet and dark web. nih.gov |

| Forensic & Analytical | Inability of routine screening tests to detect NPS. researchgate.net Lack of available reference materials and analytical data for new compounds. clinicallab.com Constant need to update testing protocols and instrument libraries. sciex.jpresearchgate.net |

| Public Health | Limited or no pharmacological and toxicological data for new substances. sciex.jpnih.gov Misconception of "legal" products as being safe by users. nih.gov |

Ethical Considerations in Research Involving Psychoactive Compounds

Research into psychoactive compounds like 1-(3-Methylbenzyl)piperazine is governed by stringent ethical principles to ensure the welfare and rights of human participants. apa.orgoup.com These principles are not roadblocks but are essential for conducting responsible science. nih.gov

Core Ethical Principles: The foundational principles of medical ethics apply directly to psychoactive drug research. These include beneficence (acting in the best interest of the participant), non-maleficence (doing no harm), autonomy (respecting a participant's right to make their own decisions), and justice (ensuring fair selection of participants and distribution of risks and benefits). nih.govnih.gov

Informed Consent: Obtaining meaningful informed consent is a cornerstone of ethical research. altusresearch.comlindushealth.com Researchers must fully disclose all potential risks and benefits of a study in terms that are easily understood. nih.gov This can be particularly challenging with psychoactive substances, as describing subjective effects like dissociation to someone who has never experienced them is difficult. nih.gov The process must ensure that consent is voluntary and that participants understand they have the right to withdraw at any time without penalty. altusresearch.com

Risk-Benefit Analysis: Institutional Review Boards (IRBs) and ethics committees play a crucial role in evaluating the risk-benefit ratio of a proposed study. apa.orgmeetlifesciences.com The potential benefits to the individual or to scientific knowledge must clearly outweigh the potential risks to the participant. nih.govmeetlifesciences.com For high-risk populations, such as individuals with a history of substance abuse, careful consideration is needed to ensure they are not unfairly excluded from trials that might benefit them, while also protecting them from undue harm. nih.gov

Confidentiality and Data Protection: Protecting the anonymity and confidentiality of participants is paramount. altusresearch.comlindushealth.com Given the legal status and potential stigma associated with psychoactive substances, researchers must have robust safeguards in place to prevent the unauthorized disclosure of sensitive information. transformdrugs.org

Researcher Competence: Individuals conducting or supervising research with psychoactive drugs must have adequate knowledge of the substance's pharmacology, toxicity, and potential effects. apa.org This ensures that studies are designed safely and that personnel can respond appropriately to any adverse events.

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for preparing 1-(3-Methylbenzyl)piperazine? A: The compound is typically synthesized via N-alkylation of piperazine with 3-methylbenzyl chloride under basic conditions. A representative protocol involves:

Reacting piperazine with 3-methylbenzyl chloride (1.2 equiv.) in acetonitrile using potassium carbonate (K₂CO₃) as a base at reflux for 12–24 hours.

Monitoring reaction progress via TLC (ethyl acetate/hexane, 1:2).

Purifying the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient).

This method yields 60–75% purity, with further recrystallization in ethanol for higher purity .

Advanced Synthetic Optimization

Q: How can regioselectivity challenges in N-alkylation of piperazine derivatives be addressed? A: Regioselectivity issues arise due to competing mono- and di-alkylation. Advanced strategies include:

- Protective groups : Use tert-butoxycarbonyl (Boc) to block one nitrogen, ensuring mono-substitution .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 80% in 30 minutes at 120°C) .

- Phase-transfer catalysis : Employ tetrabutylammonium bromide (TBAB) in biphasic systems to enhance alkylation efficiency .

Basic Pharmacological Assays

Q: What in vitro assays evaluate the biological activity of 1-(3-Methylbenzyl)piperazine derivatives? A: Common assays include:

- Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HepG2) .

- Antimicrobial activity : Broth microdilution against E. coli (Gram-negative) and S. aureus (Gram-positive) .

- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies in pharmacological data across studies? A: Key factors to analyze:

Structural analogs : Compare substituent effects (e.g., 3-methyl vs. 3-chloro groups alter lipophilicity and receptor affinity) .

Assay conditions : Variations in cell lines, incubation times, or solvent (DMSO concentration ≤0.1% recommended) .

Purity verification : Use HPLC (>95% purity) and NMR to exclude impurities influencing results .

Basic Analytical Characterization